7-Chloro-1,2,3-benzothiadiazole

Vue d'ensemble

Description

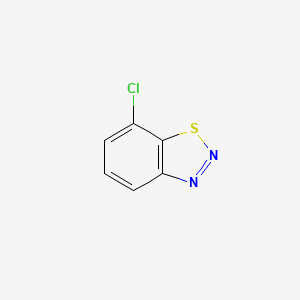

7-Chloro-1,2,3-benzothiadiazole is a heterocyclic aromatic compound that features a benzene ring fused to a thiadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1,2,3-benzothiadiazole typically involves the chlorination of 1,2,3-benzothiadiazole. One common method is the reaction of 1,2,3-benzothiadiazole with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 7-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing by-products and waste.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 7 participates in substitution reactions under specific conditions.

Key Reactions:

-

Ammonolysis: Reaction with ammonia or amines replaces the chlorine atom with an amino group. For example, in ethanol at 80°C, 7-chloro-1,2,3-benzothiadiazole reacts with excess NH₃ to yield 7-amino-1,2,3-benzothiadiazole .

-

Alkoxy Substitution: Methoxy or ethoxy groups can be introduced using sodium methoxide/ethanol or potassium ethoxide under reflux .

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Ammonolysis | NH₃, EtOH, 80°C | 7-Amino-1,2,3-benzothiadiazole | |

| Alkoxylation | NaOMe, EtOH, reflux | 7-Methoxy-1,2,3-benzothiadiazole |

Cross-Coupling Reactions

The chlorine substituent enables metal-catalyzed cross-coupling to build complex architectures:

-

Suzuki-Miyaura Coupling: this compound reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (90°C, 12h), yielding biaryl derivatives .

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl amines introduces aromatic amino groups at position 7 .

C–H Functionalization

Recent advances enable regioselective modification of the benzothiadiazole core:

-

Direct Arylation: Palladium-catalyzed C–H bond activation at position 4 allows coupling with aryl halides. For example, reaction with iodobenzene using Pd(OAc)₂ and PPh₃ in DMA at 120°C produces 4,7-diarylated derivatives .

-

Electrophilic Substitution: Nitration with HNO₃/H₂SO₄ introduces nitro groups at position 4 or 5, depending on reaction conditions .

| Position | Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| C4 | Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-7-chloro-1,2,3-benzothiadiazole | |

| C4 | Arylation | Pd(OAc)₂, Ar–X, DMA, 120°C | 4-Aryl-7-chloro-1,2,3-benzothiadiazole |

Reduction and Oxidation

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the thiadiazole ring to a dihydrothiadiazole, altering electronic properties .

-

Oxidation: Treatment with m-CPBA oxidizes sulfur to sulfoxide or sulfone derivatives .

Mechanistic Insight:

The electron-withdrawing thiadiazole ring stabilizes intermediates during reduction, while oxidation targets the sulfur atom .

Cyclization and Heterocycle Formation

This compound serves as a precursor for fused heterocycles:

-

Imidazoline Derivatives: Reaction with ethylenediamine under acidic conditions forms 7-(2-imidazolinyl)-1,2,3-benzothiadiazole .

-

Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine yields triazole-linked hybrids .

Stability and Reactivity Trends

Applications De Recherche Scientifique

Table 1: Common Reactions of 7-Chloro-1,2,3-benzothiadiazole

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Amino and chloro groups participate in substitutions with alkyl halides or acyl chlorides. |

| Oxidation | Oxidizing agents like hydrogen peroxide can modify the compound. |

| Reduction | Reducing agents such as sodium borohydride can be employed. |

Biological Applications

The biological significance of this compound is primarily attributed to its potential antimicrobial and anticancer activities. Research has demonstrated that derivatives of this compound can interact with specific molecular targets within cells.

Antimicrobial Activity

Studies have shown that this compound and its derivatives exhibit antibacterial properties against various pathogens. For instance, certain derivatives have been found to inhibit the growth of Mycobacterium tuberculosis and other bacteria.

Anticancer Activity

Recent investigations into the structure-activity relationship of benzothiadiazole derivatives have revealed promising anticancer properties. For example:

- Case Study : A study reported that specific derivatives exhibited significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), with GI50 values indicating effective inhibition of cell growth.

Table 2: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 8.5 |

| Derivative B | CaCo-2 | 10.0 |

| Derivative C | THP-1 | 12.3 |

These findings suggest that modifications to the benzothiadiazole structure can enhance efficacy against specific cancer types.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for drug development. Its ability to form hydrogen bonds and engage in electrophilic interactions makes it a candidate for designing molecules that target specific proteins involved in disease pathways.

Industrial Applications

In the industrial sector, this compound is utilized in producing advanced materials such as polymers and electronic devices. Its unique chemical properties allow it to serve as a precursor for synthesizing materials with specialized functions.

Mécanisme D'action

The mechanism of action of 7-chloro-1,2,3-benzothiadiazole involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

1,2,3-Benzothiadiazole: A parent compound without the chlorine substitution.

2,1,3-Benzothiadiazole: A structural isomer with different electronic properties.

4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of conductive polymers.

Uniqueness: 7-Chloro-1,2,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Activité Biologique

7-Chloro-1,2,3-benzothiadiazole (CBT) is a bicyclic aromatic compound characterized by a benzene ring fused to a 1,2,3-thiadiazole moiety. Its molecular formula is C7H4ClN2S, with a molecular weight of approximately 185.63 g/mol. The presence of chlorine at the seventh position significantly influences its biological properties and reactivity. This article explores the biological activities of CBT, including its applications in agriculture and medicine, supported by data tables and case studies.

CBT is typically encountered as a yellow crystalline solid, soluble in organic solvents but showing limited solubility in water. Its structure allows for various chemical transformations typical of aromatic compounds, making it a versatile compound in synthetic chemistry.

Antifungal Properties

CBT and its derivatives have been studied for their antifungal properties. Research indicates that CBT can act as an insecticide synergist and enhance the efficacy of existing fungicides. For instance, derivatives of CBT have shown promising results in agricultural applications aimed at crop protection against fungal pathogens.

Table 1: Antifungal Activity of CBT Derivatives

| Compound Name | Activity Type | Efficacy Level |

|---|---|---|

| This compound | Synergist | Moderate |

| 4-Amino-7-chloro-2,1,3-benzothiadiazole | Enhanced antifungal | High |

| 4-Bromo-7-chloro-1,2,3-benzothiadiazole | Cross-coupling agent | Variable |

Antimicrobial and Anticancer Properties

CBT derivatives have also been investigated for their antimicrobial and anticancer activities. For example, studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing non-malignant cells. In particular, halogenated benzothiadiazine derivatives derived from CBT have demonstrated enhanced antineoplastic activity in cellular models of prostate cancer and triple-negative breast cancer (TNBC) .

Case Study: Anticancer Activity

A study evaluated the anticancer effects of a specific CBT derivative against TNBC cells. The derivative exhibited a ten-fold selectivity over non-malignant cells, indicating its potential as a therapeutic agent . The mechanism involved the inhibition of critical signaling pathways associated with tumor growth.

The biological activity of CBT is largely attributed to its ability to interact with specific molecular targets within biological systems. The chlorine and nitrogen groups on the benzothiadiazole ring facilitate hydrogen bonding and other interactions with proteins and enzymes. This interaction modulates the activity of these target molecules, leading to various biological effects such as antifungal activity and cytotoxicity against cancer cells.

Synthesis and Structural Modifications

The synthesis of CBT can be achieved through several methods including nucleophilic substitution reactions that introduce various functional groups to enhance its biological activity. Structural modifications have been shown to significantly alter the compound's reactivity and efficacy in biological systems.

Table 2: Synthesis Methods for CBT Derivatives

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Introduction of functional groups |

| Halogenation | Substitution with halogens for enhanced activity |

| Coupling Reactions | Formation of more complex molecules |

Propriétés

IUPAC Name |

7-chloro-1,2,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-4-2-1-3-5-6(4)10-9-8-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRBCVUYXGAUJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23621-88-7 | |

| Record name | 7-Chloro-benzo[1,2,3]thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.